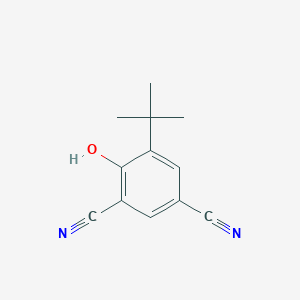

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a tert-butyl group, a hydroxyl group, and two nitrile groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile typically involves the reaction of 4-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

One of the primary applications of 5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile lies in its antioxidant properties. Phenolic compounds are widely recognized for their ability to inhibit oxidative stress by scavenging free radicals. This characteristic is crucial in various sectors:

- Food Industry : Used as a food preservative to prevent rancidity and extend shelf life by mitigating oxidation.

- Cosmetics : Incorporated into skincare products to protect against oxidative damage caused by environmental stressors.

Table 1: Applications of this compound as an Antioxidant

| Industry | Application Description |

|---|---|

| Food | Preservative to prevent rancidity and extend shelf life |

| Cosmetics | Protects skin from oxidative damage |

| Plastics | Stabilizer in polymer formulations to enhance durability |

Industrial Applications

The compound is also employed in various industrial applications due to its effectiveness as a stabilizer and processing aid:

- Plastics and Polymers : Acts as an antioxidant in the production of plastics, rubber, and synthetic fibers, enhancing thermal stability and prolonging material life.

- Adhesives and Coatings : Utilized in formulations to improve the resistance of products to degradation from heat and light.

Table 2: Industrial Uses of this compound

| Industrial Sector | Use Description |

|---|---|

| Plastics | Antioxidant for enhanced thermal stability |

| Adhesives | Improves resistance to heat and light degradation |

| Coatings | Increases durability and longevity of protective coatings |

Therapeutic Potential

Recent studies have explored the therapeutic potential of phenolic compounds like this compound in medical applications:

- Neuroprotective Effects : Research indicates that derivatives of tert-butyl phenolic antioxidants can reduce oxidative toxicity in neuronal cells, suggesting potential benefits for neurodegenerative diseases.

- Anti-inflammatory Properties : These compounds may exhibit anti-inflammatory effects, contributing to therapeutic strategies for conditions associated with chronic inflammation.

Case Study: Neuroprotective Effects

A study highlighted the efficacy of tert-butyl phenolic antioxidants in mitigating oxidative stress in neuronal cells. The findings suggested that these compounds could potentially be developed into treatments for neurodegenerative disorders such as Alzheimer's disease.

Table 3: Safety Considerations

| Consideration | Description |

|---|---|

| Toxicity | Potential endocrine disruptor; requires thorough evaluation |

| Regulatory Status | Subject to safety assessments by agencies like the EPA |

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile groups can engage in dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylphenol: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

4-Hydroxybenzonitrile: Lacks the tert-butyl group, which affects its steric properties and reactivity.

4-tert-Butylbenzonitrile: Lacks the hydroxyl group, impacting its ability to form hydrogen bonds.

Uniqueness

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is unique due to the presence of both the tert-butyl group and the nitrile groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .

Biologische Aktivität

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hydroxyl group and two cyano groups attached to a tert-butyl-substituted phenolic ring. Its chemical formula is C13H14N2, and it exhibits properties typical of phenolic compounds, such as antioxidant activity.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.

2. Anti-inflammatory Effects

Several studies have demonstrated that compounds related to this compound act as inhibitors of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response. Inhibition of these pathways can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits selective antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured cells. The findings indicated that treatment with this compound significantly decreased ROS levels, thereby enhancing cell viability under oxidative stress conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals: The hydroxyl group facilitates electron donation, allowing the compound to neutralize free radicals effectively.

- Inhibition of Enzymatic Pathways: The compound's structure allows it to bind to active sites on COX and LOX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators.

- Modulation of Cellular Signaling: It may also influence signaling pathways involved in inflammation and apoptosis.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLOWKFVLWGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.